(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral compound classified under the category of amino acids and carboxylic acids. Its molecular formula is with a molecular weight of approximately 165.62 g/mol. This compound is recognized for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various biologically active molecules. It is also known by its CAS number, 1625682-44-1, and has several synonyms including (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride .
The synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride typically involves several key methods:
Technical details regarding reaction conditions, catalysts, and yields vary based on specific laboratory protocols but generally emphasize maintaining the stereochemistry during transformations .
The molecular structure of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride can be described as follows:
The three-dimensional conformation is crucial for its biological activity, which is influenced by the spatial arrangement of its functional groups .
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride participates in various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride primarily relates to its role as a building block in peptide synthesis and its interaction with biological targets:
Data on its specific interactions and effects in biological systems are still under investigation, but preliminary studies suggest it may influence neurotransmitter activity due to its structural similarities to other amino acids involved in neurochemistry .
The physical and chemical properties of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride include:
Additional properties such as density and boiling point remain unspecified in available literature .
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride finds applications primarily in:
Ongoing research continues to explore its potential therapeutic applications and mechanisms within various biochemical contexts .
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a stereochemically defined cyclic β-amino acid derivative where the amino and carboxylic acid functional groups are locked in a rigid cis-configuration on the cyclopentane scaffold. This hydrochloride salt (CAS: 1625682-44-1) is characterized by high enantiomeric purity (typically ≥97%) and enhanced crystallinity, making it indispensable for precision-driven pharmaceutical synthesis and biochemical research [1] [3]. Unlike flexible linear amino acids, its constrained ring structure enforces specific three-dimensional orientations upon binding to biological targets—a property exploited in drug design for neurological disorders and enzyme modulation [2] [5].
The compound’s molecular formula is C₆H₁₂ClNO₂ (MW: 165.62 g/mol), with the hydrochloride salt stabilizing the zwitterionic free acid form (CAS: 71869-43-7) for improved shelf life and solubility [1] . The absolute (1R,3R) configuration is confirmed through:
N[C@H]1C[C@H](C(O)=O)CC1.Cl
, explicitly defining stereocenters [1] Table 1: Physicochemical Profile
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 165.62 g/mol | Calculated |
Purity | ≥97% | HPLC [1] |
Storage Stability | 2–8°C (anhydrous) | Supplier specifications |
Topological Polar Surface Area (TPSA) | 63.32 Ų | Computational [3] |
Hydrogen Bond Donors | 2 | PubChem [4] |
The cyclopentane backbone imposes a ~109° torsion angle between functional groups, mimicking transition states in enzymatic reactions—critical for designing protease inhibitors [4] . This stereoelectronic profile is distinct from the (1S,3R) or (1R,3S) diastereomers, which exhibit different optical rotations (e.g., (1R,3S) isomer: [α]D = -6.0°) and binding affinities [10].
This compound’s rigid scaffold serves two primary roles in advanced bioactive molecule design:
Neurological Drug Precursors: Incorporated into GABA analogs and glutamate receptor modulators due to conformational similarity to neurotransmitter binding conformers. The cis-cyclopentane core reduces rotational entropy, enhancing binding to synaptic receptors implicated in Alzheimer’s and Parkinson’s diseases [2] [6].
Enantioselective Catalysis/Chiral Pool Synthesis: Provides a >99% ee chiral template for synthesizing non-racemic pharmaceuticals. Applications include:
Table 2: Key Application Domains
Research Domain | Function | Reference |
---|---|---|
Pharmaceutical Development | Neurological drug building block | ChemImpex [2] |
Polymer Science | Monomer for chiral polyamides | Ambeed [6] |
Agrochemical Design | Enantioselective herbicide cores | ChemImpex [10] |
Enzyme Studies | Substrate for amino acid metabolizing enzymes | PubChem [4] |
The cis-configuration is particularly valuable in creating β-peptide helices resistant to proteolysis—advantageous for oral drug delivery .
Synthetic routes to this compound evolved from low-yielding racemic methods to modern enantioselective strategies:
Early Approaches (Pre-2010): Relied on classical resolution of racemic cis-3-aminocyclopentanecarboxylic acid via diastereomeric salt crystallization. Yields were sub-50%, with ee rarely exceeding 80% .
Enzymatic Resolution (2014): A breakthrough used engineered chloroperoxidase (CPO-T) to kinetically resolve racemic N-acyl precursors. Achieved >99% ee and near-quantitative yields under mild conditions (pH 7.5, 30°C), leveraging the enzyme’s stereospecific amidase activity .
Asymmetric Hydrogenation: Contemporary routes employ chiral Ru-catalysts to hydrogenate cyclic enaminone precursors. Key advantages include atom economy and single-step stereocontrol [3] .
Table 3: Evolution of Synthesis Methods
Method | Conditions | Yield/ee | Reference |
---|---|---|---|
Diastereomeric Resolution | Dibenzoyl tartrate salts | ~45%, 80% ee | Historical |
CPO-T Enzymatic Hydrolysis | Aq. phosphate buffer, 30°C, 24h | >99%, >99% ee | Assaf et al. 2014 |
Asymmetric Hydrogenation | Ru-(S)-BINAP catalyst, H₂ (50 atm) | 92%, 98% ee | BLD Pharm |
Current industrial production uses enzymatic or catalytic methods, with costs reflecting synthesis complexity (e.g., 100 mg = $145–$260) [3]. Future directions focus on immobilizing catalysts for continuous-flow manufacturing .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7